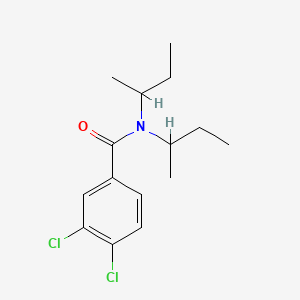

3,4-Dichloro-N,N-di-sec-butylbenzamide

Description

Properties

CAS No. |

27891-15-2 |

|---|---|

Molecular Formula |

C15H21Cl2NO |

Molecular Weight |

302.2 g/mol |

IUPAC Name |

N,N-di(butan-2-yl)-3,4-dichlorobenzamide |

InChI |

InChI=1S/C15H21Cl2NO/c1-5-10(3)18(11(4)6-2)15(19)12-7-8-13(16)14(17)9-12/h7-11H,5-6H2,1-4H3 |

InChI Key |

HIZRSBZKANGRBA-UHFFFAOYSA-N |

SMILES |

CCC(C)N(C(C)CC)C(=O)C1=CC(=C(C=C1)Cl)Cl |

Canonical SMILES |

CCC(C)N(C(C)CC)C(=O)C1=CC(=C(C=C1)Cl)Cl |

Synonyms |

3,4-dichloro-N,N-di-sec-butylbenzamide |

Origin of Product |

United States |

Advanced Synthetic Strategies for 3,4 Dichloro N,n Di Sec Butylbenzamide and Analogues

Methodologies for Benzamide (B126) Amidation and N-Alkylation

The formation of the benzamide scaffold fundamentally involves two key transformations: the creation of the amide bond (amidation) and the subsequent or concurrent introduction of N-alkyl substituents (N-alkylation).

Amidation: Classically, amidation is achieved by reacting a carboxylic acid with an amine. To overcome the low reactivity of free carboxylic acids, they are often activated. Common methods include conversion to more reactive acyl chlorides or the use of coupling agents like dicyclohexylcarbodiimide (DCC) or O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU). scielo.br For instance, the synthesis of N-acylamino amides bearing a 3,4-dichloroaniline moiety has been successfully achieved using TBTU as the activating agent. scielo.br

N-Alkylation: The introduction of alkyl groups, such as the sec-butyl groups in 3,4-Dichloro-N,N-di-sec-butylbenzamide, onto the amide nitrogen is a critical step. While traditional methods often rely on the use of alkyl halides, modern chemistry has shifted towards more efficient catalytic approaches.

A prominent strategy is the N-alkylation of amides with alcohols, which proceeds through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. researchgate.net This process involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amide, and subsequent reduction of the resulting intermediate, with water as the sole byproduct. researchgate.netnih.gov This approach offers high atom economy and avoids the stoichiometric waste associated with older methods. nih.gov Various transition metal catalysts, including those based on cobalt and palladium, have been developed to facilitate this transformation efficiently. researchgate.netnih.gov Other innovative, metal-free protocols have also emerged, such as the use of K3PO4 to promote the alkylation of a wide range of amides. digitellinc.com

| Methodology | Alkylating Agent | Typical Catalyst/Reagent | Byproduct | Key Advantages |

|---|---|---|---|---|

| Classical N-Alkylation | Alkyl Halides | Strong Base (e.g., NaH) | Salt Waste (e.g., NaBr) | Well-established |

| Catalytic (Borrowing Hydrogen) | Alcohols | Cobalt or Palladium Nanoparticles researchgate.netnih.gov | Water nih.gov | High atom economy, green |

| Metal-Free Alkylation | Alkyl Halides | K₃PO₄ digitellinc.com | Salt Waste (e.g., KBr) | Avoids transition metals |

Stereoselective Synthesis Approaches for Chiral Benzamide Derivatives

The presence of two sec-butyl groups in 3,4-Dichloro-N,N-di-sec-butylbenzamide introduces chirality, as each sec-butyl group contains a stereocenter. Furthermore, significant substitution on the benzamide structure can lead to restricted rotation around the aryl-carbonyl bond, creating another form of chirality known as atropisomerism. nih.govdatapdf.com The development of synthetic methods that control the formation of specific stereoisomers is therefore of high importance.

One advanced strategy for inducing chirality involves the enantioselective functionalization of a pre-existing benzamide. For example, peptide-based catalysts have been employed to achieve the atropisomer-selective bromination of benzamides. nih.govdatapdf.com In this approach, a simple tetrapeptide catalyst can direct the bromination to occur in a way that produces one enantiomer of the atropisomeric product in excess. datapdf.com

Another powerful technique is the direct asymmetric N-alkylation of primary amides. A co-catalytic system using an achiral rhodium complex and a chiral squaramide catalyst has been developed for carbene N–H insertion reactions. researchgate.net This method allows for the synthesis of a wide range of chiral amides with excellent enantioselectivity under mild conditions, demonstrating the potential for precise control over the formation of stereocenters adjacent to the amide nitrogen. researchgate.net

| Approach | Catalyst System | Type of Chirality Induced | Key Features |

|---|---|---|---|

| Atropisomer-Selective Functionalization | Peptide-based catalyst nih.govdatapdf.com | Axial Chirality (Atropisomerism) | Catalytic, enantioselective aromatic substitution |

| Asymmetric N-H Insertion | Rhodium / Chiral Squaramide researchgate.net | Central Chirality | High enantioselectivity, mild conditions, broad scope |

Green Chemistry Principles in Benzamide Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. acs.orgchemmethod.com The synthesis of benzamides is increasingly influenced by these principles, aiming to reduce waste, minimize energy consumption, and use safer materials. nih.gov

Key applications of green chemistry in this context include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic N-alkylation using alcohols, which produces only water as a byproduct, is a prime example of a high atom economy process, contrasting sharply with traditional methods that use stoichiometric reagents and generate significant salt waste. nih.govacs.org

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. chemmethod.com Catalysts can perform a single reaction many times, reducing waste and often allowing for milder reaction conditions. The development of novel cobalt, palladium, and rhodium catalysts for amide formation and functionalization embodies this principle. researchgate.netnih.govorganic-chemistry.org

Safer Solvents and Auxiliaries : Many green synthetic protocols aim to reduce or eliminate the use of hazardous organic solvents. nih.gov Some modern methods for benzamide synthesis can be performed under solvent-free conditions, significantly improving the environmental profile of the process. youtube.com

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. acs.orgnih.gov Direct catalytic functionalization of C-H bonds or the use of highly selective catalysts can circumvent the need for these extra steps. nih.gov

| Principle | Application in Benzamide Synthesis | Example |

|---|---|---|

| Atom Economy | Choosing transformations that incorporate most atoms from reactants into the product. | Dehydrogenative coupling of amides and alcohols (produces H₂O). nih.gov |

| Catalysis | Using small amounts of catalysts instead of stoichiometric reagents. | Ruthenium or Boronic acid-catalyzed amidation. |

| Safer Solvents | Minimizing or replacing hazardous solvents. | Solvent-free microwave-mediated N-alkylation. organic-chemistry.org |

| Reduce Derivatives | Avoiding protecting groups to reduce steps and waste. | Direct catalytic C-H amination to form the amide bond. |

Novel Catalytic Systems for Benzamide Formation and Functionalization

Recent research has yielded a variety of innovative catalytic systems that enable the synthesis and functionalization of benzamides with unprecedented efficiency and selectivity.

Cobalt and Palladium Systems : Highly dispersed cobalt nanoparticles supported on carbon have proven to be effective catalysts for the N-alkylation of benzamides with a broad range of alcohols. nih.gov Similarly, well-defined palladium(II) pincer complexes have been used for the same transformation via the borrowing hydrogen strategy, operating with low catalyst loading and furnishing N-alkyl amides in excellent yields. researchgate.net

Rhodium and Iridium Systems : Iridium complexes, such as (Cp*IrCl₂)₂, are highly reactive catalysts for the N-alkylation of amides with both primary and secondary alcohols under microwave irradiation. organic-chemistry.org Rhodium(III) has been shown to catalyze the intermolecular anti-Markovnikov hydroamidation of unactivated alkenes, providing another direct route to amide synthesis. organic-chemistry.org

Photoredox and Dual Catalysis : A dual-catalyst system combining a photoredox catalyst with a nickel complex facilitates the arylation of amides under very mild conditions using weak inorganic bases. digitellinc.com This approach avoids the harsh conditions often required for C-N bond formation. Cooperative catalysis involving gold and photoredox systems has also been used to construct complex heterocyclic systems derived from benzamides. mdpi.com

Organocatalytic Systems : To avoid the cost and potential toxicity of transition metals, organocatalytic systems have been developed. For example, boronic acids have been shown to be effective catalysts for the direct and waste-free amidation of carboxylic acids at room temperature.

| Catalyst Type | Transformation | Key Features |

|---|---|---|

| Cobalt Nanoparticles | N-Alkylation with Alcohols nih.gov | Heterogeneous, reusable, broad scope |

| Palladium(II) Pincer Complexes | N-Alkylation with Alcohols researchgate.net | Low catalyst loading, high yields |

| Iridium (Cp*IrCl₂)₂ | N-Alkylation with Alcohols organic-chemistry.org | Microwave-assisted, rapid |

| Photoredox/Nickel Dual Catalysis | N-Arylation digitellinc.com | Mild conditions, weak base compatible |

| Boronic Acids | Amidation | Organocatalytic, metal-free, room temperature |

Molecular Structure, Conformation, and Spectroscopic Analysis of Substituted Benzamides

High-Resolution Spectroscopic Techniques for Structural Elucidation

The precise structure of substituted benzamides is routinely confirmed through a suite of high-resolution spectroscopic methods. mdpi.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and high-resolution mass spectrometry (HRMS) are indispensable for molecular characterization. mdpi.comacs.org

In the ¹H NMR spectra of related benzamides, the chemical shift of the amide proton is a sensitive probe of the molecular environment, often shifting downfield when functional groups are in close proximity. dcu.ie For N,N-disubstituted benzamides like the target compound, two-dimensional NMR techniques (e.g., COSY, HSQC) would be essential to resolve the complex, overlapping signals arising from the diastereomeric sec-butyl groups.

High-resolution mass spectrometry provides exact mass measurements, allowing for the unambiguous determination of the molecular formula. mdpi.com Infrared (IR) spectroscopy is also used to identify key functional groups, such as the characteristic carbonyl (C=O) stretch of the amide group. nist.gov

| Technique | Information Obtained | Relevance to 3,4-Dichloro-N,N-di-sec-butylbenzamide |

|---|---|---|

| ¹H NMR | Provides information on the proton environment, chemical shifts, and coupling constants, revealing connectivity and stereochemistry. dcu.ie | Used to identify the aromatic and alkyl protons; complex splitting patterns for sec-butyl groups would be expected. |

| ¹³C NMR | Determines the number and type of carbon atoms, including the carbonyl carbon of the amide. mdpi.com | Confirms the presence of 15 unique carbon environments in the molecule. |

| HRMS | Provides a highly accurate mass-to-charge ratio, confirming the elemental composition. mdpi.com | Essential for verifying the molecular formula, C₁₅H₂₁Cl₂NO. |

| IR Spectroscopy | Identifies characteristic functional groups based on their vibrational frequencies. nist.gov | Shows a strong absorption band for the amide C=O group. |

| 2D NMR (COSY, HSQC, NOESY) | Establishes correlations between protons (COSY), protons and carbons (HSQC), and through-space proximity of atoms (NOESY). | Crucial for assigning the complex signals of the two sec-butyl groups and determining spatial relationships within the molecule. |

X-ray Crystallography and Solid-State Structural Characterization

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules in the solid state. iucr.org Studies on halogenated benzamides have shown that their crystal packing is heavily influenced by intermolecular interactions such as hydrogen bonds and, notably, halogen bonds. dcu.ieiucr.org These interactions can lead to the formation of specific supramolecular structures, such as molecular sheets or chains, which dictate physical properties like melting point. dcu.ieiucr.org

For instance, in some halogenated benzamides, C-I···O=C halogen bonds and N-H···O=C hydrogen bonds work together to create two-dimensional sheets of molecules. dcu.ie The introduction of halogen atoms can also suppress the structural disorder that is sometimes observed in the crystals of simpler benzamides. acs.org While a crystal structure for 3,4-Dichloro-N,N-di-sec-butylbenzamide is not publicly available, analysis of related compounds suggests that C-H···O and C-H···Cl interactions would likely play a significant role in its solid-state architecture.

Conformational Analysis and Intramolecular Interactions

The flexibility of 3,4-Dichloro-N,N-di-sec-butylbenzamide arises from rotation around several single bonds, particularly the C-N bond of the amide and the bonds within the sec-butyl chains. Conformational analysis involves studying the different spatial arrangements (conformations) of the molecule and their relative energy levels. libretexts.org N,N-dialkyl substituted amides can exist as an equilibrium of several conformers, which can be broadly grouped based on the arrangement around the amide plane. nih.govresearchgate.net

The planarity of the amide group is a key structural feature, and the orientation of the substituents gives rise to different conformers. These conformations are often stabilized by various intramolecular interactions. nih.gov In related systems, intramolecular hydrogen bonds, such as those between a C-H bond and a phosphoryl oxygen, have been shown to stabilize specific geometries. nih.gov Furthermore, in halogenated molecules, a novel interaction known as the intramolecular hydrogen-bonded halogen bond (HB–XB) has been identified, where a hydrogen bond can preorganize the molecule and enhance the strength of a halogen bond. rsc.org In 3,4-Dichloro-N,N-di-sec-butylbenzamide, weak C-H···Cl or C-H···O hydrogen bonds could influence the preferred conformation of the sec-butyl groups relative to the benzoyl moiety.

Influence of Halogenation and Alkyl Substituents on Molecular Architecture

Halogenation: The two chlorine atoms on the benzene (B151609) ring have a profound impact. Electronically, they are electron-withdrawing groups, which modifies the electron density of the aromatic ring and the amide functionality. This electronic perturbation can influence the strength of other noncovalent interactions. rsc.org Structurally, the chlorine atoms are capable of participating in halogen bonding, a noncovalent interaction where the halogen acts as an electrophilic species. researchgate.netacs.org The strength and directionality of halogen bonds are critical in crystal engineering and can significantly influence the packing of molecules in the solid state. researchgate.net The substitution pattern (3,4-dichloro) is a known motif in pharmacologically active molecules, where it impacts binding interactions.

Alkyl Substituents: The N,N-di-sec-butyl groups introduce significant steric bulk near the amide bond. The size and branched nature of these groups influence the molecule's conformation by restricting rotation around the C-N bond. An increase in the bulkiness of alkyl substituents can alter the symmetry and structure of related compounds. mdpi.com This steric hindrance can also shield the amide group from intermolecular interactions. libretexts.org Furthermore, the alkyl groups increase the lipophilicity of the molecule, which affects its solubility and how it interacts with its environment.

| Substituent Type | Example Group | Primary Influence | Structural Consequences |

|---|---|---|---|

| Halogen Atoms | -Cl, -Br, -I | Electronic withdrawal; Halogen bonding capability. researchgate.net | Alters ring electron density; directs crystal packing via halogen bonds; can enhance biological interactions. dcu.ienih.gov |

| N-Alkyl Groups (Primary) | -NH(CH₃) | Hydrogen bond donor capability. | Promotes strong intermolecular N-H···O=C hydrogen bonding, often leading to dimers or chains. acs.org |

| N,N-Dialkyl Groups (Tertiary) | -N(sec-butyl)₂ | Steric hindrance; increased lipophilicity. mdpi.comlibretexts.org | Restricts rotation around the C-N amide bond; can prevent co-planar arrangement of the phenyl and amide groups; shields the amide from H-bonding. |

Mechanistic Studies of Chemical Reactivity and Molecular Interactions

Reaction Mechanism Elucidation in Benzamide (B126) Synthesis and Derivatization

The synthesis of N,N-disubstituted benzamides, such as 3,4-Dichloro-N,N-di-sec-butylbenzamide, is most commonly achieved through the nucleophilic acyl substitution of a corresponding benzoyl chloride with a secondary amine. In this case, the reaction would involve 3,4-dichlorobenzoyl chloride and di-sec-butylamine.

The established mechanism for this reaction proceeds via a nucleophilic addition-elimination pathway. The nitrogen atom of di-sec-butylamine, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,4-dichlorobenzoyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A base, often an excess of the amine itself or a non-nucleophilic base like triethylamine, is typically required to neutralize the hydrochloric acid formed as a byproduct.

Alternative synthetic routes for N,N-disubstituted benzamides have also been developed. One such method is the Mitsunobu reaction, which can construct benzamides from benzoic acids and amines, proceeding through a non-classical mechanism involving an acyloxyphosphonium ion intermediate. nih.gov Another approach involves the Ritter reaction, where nitriles react with a source of a carbocation (like di-tert-butyl dicarbonate) in the presence of a catalyst, such as copper(II) triflate, to form N-tert-butyl amides. researchgate.net While these methods are generally applied to different substitution patterns, they highlight the diversity of mechanistic pathways available for benzamide synthesis.

Derivatization of the benzamide structure can occur at the aromatic ring or through modification of the amide bond. For instance, the amide C–N bond can be cleaved under specific conditions. One strategy involves a reaction with sodium azide (B81097) to generate a benzyl (B1604629) azide intermediate, which can then undergo a Curtius rearrangement to an isocyanate species. rsc.org

Molecular Recognition and Binding Mechanisms (e.g., enzyme inhibition mechanisms in vitro)

The structural motif of dichlorobenzamide is present in various biologically active molecules, suggesting that 3,4-Dichloro-N,N-di-sec-butylbenzamide could participate in specific molecular recognition events, potentially leading to enzyme inhibition. The interaction is largely dictated by the molecule's ability to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with a biological target.

N-substituted benzamide derivatives have been extensively studied as inhibitors of various enzymes. For example, a series of N-substituted benzamides designed based on the histone deacetylase (HDAC) inhibitor Entinostat (MS-275) showed that the nature of the substituents significantly influences anti-proliferative activity. researchgate.netnih.gov Molecular docking studies of these derivatives with HDAC2 revealed interactions through hydrogen bonds, van der Waals forces, and hydrophobic interactions. researchgate.net Specifically, it was noted that chloro-substitution on the benzene (B151609) ring could decrease the anti-proliferative activity in some contexts. nih.gov

The general mechanism of enzyme inhibition can be competitive, non-competitive, or uncompetitive, each affecting the enzyme's kinetic parameters (Vmax and Km) differently. youtube.com Competitive inhibitors often structurally resemble the substrate and bind to the active site, while non-competitive inhibitors bind to an allosteric site. youtube.com For instance, N-benzylbenzamide derivatives have been identified as potent competitive inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov Similarly, other classes of molecules have shown competitive inhibition against enzymes like glucose-6-phosphatase. nih.gov

The potential for a molecule like 3,4-Dichloro-N,N-di-sec-butylbenzamide to act as an enzyme inhibitor would depend on the specific topology and chemical environment of the target enzyme's binding pocket. The bulky di-sec-butyl groups would likely play a significant role in defining its selectivity and binding affinity through hydrophobic interactions.

Table 1: Examples of Enzyme Inhibition by Benzamide and Related Structures

| Inhibitor Class | Target Enzyme | Type of Inhibition | Key Finding |

|---|---|---|---|

| N-Benzylbenzamides | Tyrosinase | Competitive | A derivative showed potent inhibition with an IC50 of 2.2µM. nih.gov |

| N-Substituted Benzamides | Histone Deacetylases (HDACs) | Not specified | Activity is sensitive to substituents on the phenyl ring; chloro groups can decrease activity. nih.gov |

| N,N-dibenzyl-N'-benzylidenehydrazines | Glucose-6-Phosphatase | Competitive | Optimization led to inhibitors with IC50 values as low as 170 nM. nih.gov |

| N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamides | α-glucosidase, α-amylase | Mixed-type | A derivative showed strong inhibitory activity against both enzymes. researchgate.net |

This table is interactive. Click on the headers to sort.

Photochemical and Thermal Degradation Pathways of Benzamide Derivatives

The stability of 3,4-Dichloro-N,N-di-sec-butylbenzamide is subject to environmental factors such as heat and light. Studies on related benzamide structures provide insight into the likely degradation mechanisms.

Photochemical Degradation: The presence of chlorine atoms on the aromatic ring makes 3,4-Dichloro-N,N-di-sec-butylbenzamide susceptible to photochemical degradation. A primary pathway for chlorinated aromatic compounds is reductive dechlorination, where a C-Cl bond is cleaved upon absorption of UV light. This process can be influenced by the surrounding medium.

Metabolism studies of the related compound 2,6-dichlorobenzamide (B151250) in plants have shown that it can be hydroxylated at the 3 or 4 position of the benzene ring, followed by conjugation to form glycosides. nih.gov This suggests that a potential degradation or metabolic pathway for 3,4-Dichloro-N,N-di-sec-butylbenzamide could involve hydroxylation of the aromatic ring. Other reactions, such as acid-catalyzed condensation with other molecules, have been observed for benzamide under specific laboratory conditions, but their environmental relevance is likely limited. mdpi.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 3,4-Dichloro-N,N-di-sec-butylbenzamide |

| 3,4-dichlorobenzoyl chloride |

| di-sec-butylamine |

| triethylamine |

| hydrochloric acid |

| sodium azide |

| Entinostat (MS-275) |

| indapamide |

| 2,6-dichlorobenzamide |

| N-benzylbenzamide |

| N,N-dibenzyl-N'-benzylidenehydrazine |

| N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamide |

| 3-hydroxy-2,6-dichlorobenzamide |

| 4-hydroxy-2,6-dichlorobenzamide |

| benzoic acid |

| benzonitrile (B105546) |

| isocyanate |

| di-tert-butyl dicarbonate |

| copper(II) triflate |

| N-tert-butyl amide |

Structure Activity Relationship Sar Investigations in Benzamide Derivatives

Design Principles for Modulating Molecular Activity based on Structural Features

The design of active benzamide (B126) derivatives is guided by several key principles aimed at optimizing their interaction with biological targets. These principles often revolve around modifying the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and electronic distribution. rsc.org

Key design strategies include:

Substituent Modification: The nature and position of substituents on the benzoyl ring and the amide nitrogen are critical. For instance, introducing halogen atoms, like the two chlorine atoms in 3,4-Dichloro-N,N-di-sec-butylbenzamide, significantly alters the electronic landscape and lipophilicity of the molecule. rsc.orgnih.gov

Hydrogen Bond Modulation: The amide group itself is a key interaction point, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group (in primary or secondary amides) as a hydrogen bond donor. In tertiary amides like the subject compound, the N-H donor is absent, a structural feature that fundamentally changes its potential binding modes. Testing the role of a hydrogen bond donor can be achieved by comparing the activity of a secondary amine (N-H) with its tertiary N-CH3 counterpart. drugdesign.org

Conformational Control: The substitution pattern can impose steric constraints that lock the molecule into a specific conformation. For example, bulky ortho-substituents can force the amide group to twist out of the plane of the benzene (B151609) ring, disrupting π-conjugation and influencing how the molecule fits into a binding pocket. nih.govresearchgate.net

Lipophilicity Tuning: Biological activity is often correlated with a compound's ability to cross cell membranes. The lipophilicity, commonly expressed as log P, can be fine-tuned by adding or modifying alkyl or aryl groups. The N,N-di-sec-butyl groups in the target compound, for example, would be expected to significantly increase its lipophilicity. nanobioletters.com

These principles are applied iteratively in drug discovery campaigns. Novel compounds are synthesized and tested, and the results are used to refine the understanding of the SAR, guiding the design of the next generation of molecules. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR represents a computational approach to formalize the SAR by creating a mathematical relationship between the chemical structures of a series of compounds and their biological activities. collaborativedrug.comarchivepp.com These models serve as powerful predictive tools, enabling the estimation of a new molecule's activity before it is synthesized, thereby saving time and resources. unair.ac.id

For benzamide derivatives, various QSAR studies have been successfully applied to predict activities ranging from enzyme inhibition to anticancer effects. unair.ac.idresearchgate.net A typical 3D-QSAR study involves aligning a dataset of active molecules and generating fields that describe their steric and electrostatic properties. These properties are then correlated with biological activity to build a predictive model. nih.gov

The robustness of a QSAR model is assessed using several statistical metrics:

r² (Coefficient of Determination): Indicates how well the model fits the data. Values close to 1.0 suggest a strong correlation. researchgate.netnih.gov

q² or R²cv (Cross-validated r²): Measures the model's predictive power. A q² value greater than 0.5 is generally considered indicative of a good predictive model. researchgate.netnih.gov

F-test value: Assesses the statistical significance of the model. researchgate.net

QSAR studies on various benzamide classes have yielded models with high predictive accuracy, providing valuable insights for designing more potent compounds. researchgate.netnih.gov For example, a 3D-QSAR model for aminophenyl benzamide derivatives acting as Histone Deacetylase (HDAC) inhibitors revealed that hydrophobic character is crucial for activity, while electron-withdrawing groups have a negative influence. researchgate.netnih.gov Another study on benzamides as glucokinase activators produced a statistically significant model that, combined with docking studies, helped identify essential features for activity. nih.gov

| Benzamide Class | Target/Activity | Key Statistical Parameters | Key Findings from Model | Reference |

|---|---|---|---|---|

| Aminophenyl benzamides | HDAC Inhibition | r² = 0.99, q² = 0.85, F = 631.80 | Hydrophobic character and H-bond donating groups enhance activity; electron-withdrawing groups decrease it. | researchgate.netnih.gov |

| Benzamides | Glucokinase Activation | Training Set R² > 0.98, Test Set Q² > 0.71 | Identified key pharmacophore features (acceptor, donor, rings) for potent activity. | nih.gov |

| Benzylidene hydrazine (B178648) benzamides | Anticancer (A459 cell line) | r = 0.921, R² = 0.849, F = 13.096 | The derived equation can be used as a tool to design new chemical structures with higher potency. | unair.ac.id |

Role of Substituent Electronic and Steric Effects on Molecular Interactions

Substituents on the benzamide scaffold exert profound electronic and steric effects that dictate the molecule's conformation and reactivity. These effects are crucial for the molecule's ability to interact with its biological target.

Electronic Effects: These arise from a substituent's ability to donate or withdraw electron density from the aromatic ring, influencing its reactivity and the polarity of nearby functional groups. libretexts.orgucalgary.ca

Inductive Effects: Act through the sigma bonds and are related to the electronegativity of the atoms. The chlorine atoms at the 3- and 4-positions of the benzene ring in the title compound are strongly electronegative and therefore withdraw electron density from the ring through an inductive effect. libretexts.org

Resonance Effects: Occur in conjugated π-systems where substituents can donate or withdraw electron density through delocalization. libretexts.org Groups with lone pairs, like the oxygen in a methoxy (B1213986) group, can donate electrons to the ring, while groups with π-bonds to electronegative atoms, like a nitro group, withdraw electrons. researchgate.netucalgary.ca

Steric Effects: These relate to the size and spatial arrangement of substituents. libretexts.org

Conformational Changes: Steric clash between adjacent groups can force parts of the molecule to rotate. For example, substituents ortho to the amide group can cause it to twist out of the plane of the benzene ring, which reduces resonance between the ring and the amide carbonyl. nih.govresearchgate.net This twisting can alter the molecule's lipophilicity and its ability to form key interactions like intramolecular hydrogen bonds. nih.gov

In the case of 3,4-Dichloro-N,N-di-sec-butylbenzamide, the dichlorination pattern influences the electronic properties of the ring, while the bulky N,N-di-sec-butyl groups introduce significant steric bulk, which will be a dominant factor in its molecular interactions. researchgate.netnih.gov

Chirality and Stereoisomerism in Structure-Activity Relationships

Chirality, or "handedness," is a critical stereochemical feature that often has profound implications for biological activity. A molecule is chiral if it is non-superimposable on its mirror image. utexas.edu The two mirror-image forms are called enantiomers. iosrjournals.org Biological systems, such as enzymes and receptors, are themselves chiral and frequently interact differently with the different enantiomers of a chiral drug, often leading to one being significantly more active than the other. iosrjournals.org

The most common source of chirality in organic molecules is a carbon atom bonded to four different groups, known as a chiral center. utexas.eduiosrjournals.org For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2^n. utexas.eduiosrjournals.org These stereoisomers can be either enantiomers or diastereomers (stereoisomers that are not mirror images of each other). iosrjournals.org

In 3,4-Dichloro-N,N-di-sec-butylbenzamide , chirality arises from the two sec-butyl groups attached to the amide nitrogen. Each sec-butyl group contains a chiral center at the carbon atom bonded to the nitrogen. This gives rise to the possibility of multiple stereoisomers:

(R,R)-3,4-Dichloro-N,N-di-sec-butylbenzamide

(S,S)-3,4-Dichloro-N,N-di-sec-butylbenzamide

(R,S)-3,4-Dichloro-N,N-di-sec-butylbenzamide (a diastereomer of the R,R and S,S forms)

The (R,R) and (S,S) isomers are enantiomers of each other. The (R,S) isomer is a distinct diastereomer. Because these different stereoisomers will have unique three-dimensional shapes, they are expected to exhibit different biological activities and properties. nih.gov

Beyond simple chiral centers, some benzamide derivatives can exhibit other forms of stereoisomerism, such as atropisomerism (axial chirality resulting from hindered rotation around a single bond) or E/Z isomerism around a C=N bond in related structures like benzamidines. beilstein-journals.orgresearchgate.net The kinetics of interconversion between such isomers can even be controlled by external factors like pH, demonstrating a sophisticated level of dynamic stereochemistry. beilstein-journals.orgresearchgate.net The separation and individual biological evaluation of stereoisomers are therefore essential steps in understanding the complete structure-activity relationship of a chiral compound. nih.gov

Computational Chemistry and in Silico Approaches for Benzamide Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, offering insights into the reactivity and stability of a compound like 3,4-Dichloro-N,N-di-sec-butylbenzamide.

Detailed research findings from DFT studies on analogous benzamide (B126) structures reveal key electronic characteristics. For instance, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. scispace.com In a hypothetical DFT calculation on 3,4-Dichloro-N,N-di-sec-butylbenzamide, these parameters would be determined to understand its electronic behavior. For example, studies on similar chlorinated phenyl benzamides have shown band gaps in the range of 3.34 eV to 4.47 eV. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is another valuable output from DFT calculations. The MEP map illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For 3,4-Dichloro-N,N-di-sec-butylbenzamide, the oxygen atom of the carbonyl group is expected to be a region of high negative potential (a nucleophilic site), while the hydrogen atoms of the alkyl groups and the area around the chlorine atoms would exhibit positive potential (electrophilic sites). This information is critical for predicting non-covalent interactions with biological macromolecules. scispace.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of 3,4-Dichloro-N,N-di-sec-butylbenzamide This data is representative and based on studies of analogous benzamide compounds.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Electron-donating capacity |

| LUMO Energy | -2.1 eV | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical stability and reactivity |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is instrumental in identifying potential biological targets and understanding the molecular basis of a ligand's activity. For 3,4-Dichloro-N,N-di-sec-butylbenzamide, docking simulations can screen for potential protein binding partners and elucidate the specific interactions that stabilize the ligand-protein complex.

Benzamide derivatives have been shown to interact with a variety of protein targets, including enzymes like histone deacetylases (HDACs) and topoisomerases, as well as bacterial proteins such as FtsZ. nih.govnih.govdergipark.org.tr In a hypothetical docking study, 3,4-Dichloro-N,N-di-sec-butylbenzamide would be docked into the binding sites of such proteins. The simulation would predict the binding affinity, often expressed as a docking score or binding energy, and detail the intermolecular interactions.

Key interactions for benzamide derivatives often involve hydrogen bonds with the carbonyl oxygen and amide nitrogen, as well as hydrophobic interactions involving the aromatic ring and alkyl substituents. tandfonline.com The dichlorinated phenyl ring of 3,4-Dichloro-N,N-di-sec-butylbenzamide could form halogen bonds and pi-stacking interactions, while the bulky di-sec-butyl groups would likely occupy hydrophobic pockets within the binding site.

Table 2: Representative Molecular Docking Results for 3,4-Dichloro-N,N-di-sec-butylbenzamide with a Hypothetical Protein Target This data is for illustrative purposes.

| Parameter | Value/Description |

| Target Protein | Histone Deacetylase 1 (HDAC1) |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interactions | |

| Hydrogen Bonds | Carbonyl oxygen with a lysine (B10760008) residue |

| Hydrophobic Interactions | Di-sec-butyl groups with a hydrophobic pocket formed by leucine (B10760876) and valine residues |

| Halogen Bonds | Chlorine atoms with an electron-rich backbone carbonyl |

| Pi-Stacking | Dichlorophenyl ring with a phenylalanine residue |

Molecular Dynamics Simulations to Explore Conformational Dynamics

While molecular docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes in a molecule and its complex with a target over time. MD simulations are particularly important for flexible molecules like 3,4-Dichloro-N,N-di-sec-butylbenzamide, which has multiple rotatable bonds.

An MD simulation of this compound would reveal its conformational landscape, identifying the most stable and frequently adopted shapes in a given environment (e.g., in water or bound to a protein). The simulation tracks the movements of atoms over time, typically on the nanosecond to microsecond scale, providing insights into the flexibility of the di-sec-butyl groups and the rotation around the amide bond. nih.govnih.gov

When simulating the ligand-protein complex, MD can assess the stability of the binding pose predicted by docking. tandfonline.comrsc.org Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored to see if the complex remains stable or if the ligand dissociates. Furthermore, MD simulations can reveal how the protein's conformation adapts to the presence of the ligand, a phenomenon known as induced fit.

Predictive Modeling for Structural Optimization

Predictive modeling, encompassing techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of new, unsynthesized molecules and to guide structural optimization.

For a class of compounds including 3,4-Dichloro-N,N-di-sec-butylbenzamide, a QSAR study would involve synthesizing and testing a series of analogues with varied substituents. tandfonline.com Molecular descriptors (e.g., physicochemical properties like logP, electronic parameters from DFT, and steric parameters) would be calculated for each analogue. A statistical model would then be built to correlate these descriptors with the observed biological activity. This model can highlight which properties are most important for activity. For example, a QSAR model might reveal that increased hydrophobicity in the N-alkyl substituents enhances binding affinity.

Pharmacophore modeling, on the other hand, identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.govnih.gov A pharmacophore model for a series of active benzamides could be used to screen large chemical databases for novel scaffolds that match the required features, potentially leading to the discovery of new lead compounds with improved properties. rsc.org

Advanced Research Applications of 3,4 Dichloro N,n Di Sec Butylbenzamide and Benzamide Congeners

Phytotoxicity Mechanisms and Agrochemical Research

The herbicidal properties of benzamide (B126) derivatives have been a subject of study, focusing on how chemical structure relates to phytotoxic activity. Research in this area aims to develop selective herbicides that target weeds without harming crops.

Studies have been conducted on asymmetrically N,N-dialkylated 3,5-dichlorobenzamides, which are structural isomers of the 3,4-dichloro variant. nih.gov In these studies, compounds with a sec-butyl group on the amide nitrogen were synthesized and evaluated for their pre- and post-emergence phytotoxicity. nih.gov The research indicated that these 3,5-dichlorobenzamides possess high phytotoxic activity and demonstrate good selectivity against certain graminaceous weeds. nih.gov The most effective compounds against weeds, while remaining non-toxic to specific agricultural species, were characterized by the presence of a branched C4 or C5 group and a second C3 or C4 group on the amide nitrogen. nih.gov

Further investigations into N,N-di-sec-butylalkylbenzamides revealed that compounds with alkyl substituents on the aromatic ring, instead of halogens, could also exhibit significant selective phytotoxicity, comparable to their halogenated counterparts. nih.gov This suggests that the core benzamide structure with di-sec-butyl groups on the nitrogen is a key contributor to the observed herbicidal activity. In a similar vein, novel benzamides incorporating a pyridine-linked 1,2,4-oxadiazole (B8745197) structure have been designed and synthesized, showing promising insecticidal and fungicidal activities. nih.gov For instance, compound 7a in one study showed 100% larvicidal activity against mosquito larvae at a concentration of 10 mg/L. nih.gov

Chemical Probe Development for Biological System Interrogation

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov Benzamide derivatives have emerged as valuable scaffolds for designing such probes due to their adaptable chemical nature and their ability to interact with specific biological targets. mdpi.com

A key area of application is in the development of probes for histone deacetylases (HDACs), which are important enzymes in epigenetic regulation. Researchers have successfully designed and synthesized novel photoreactive benzamide probes that are potent and selective for HDAC2. nih.gov These probes, which can be decorated with aryl and alkyl azides, can crosslink with their target enzyme upon photoactivation, allowing for detailed studies of the binding site and the enzyme's interactions within cellular complexes. nih.gov The synthesized probes exhibited inhibitory activity against class I HDAC isoforms, with IC50 values in the nanomolar to micromolar range, and were shown to enter the cell nucleus and induce the accumulation of acetylated histones. nih.gov

The benzamide class is also instrumental in creating probes to target bacterial proteins. For example, derivatives are being developed as inhibitors of the bacterial cell division protein FtsZ, a promising target for new antimicrobials. mdpi.com The chemical accessibility and relatively low cytotoxicity of benzamides make them ideal starting points for developing probes and other derivatives to investigate bacterial processes. mdpi.com These chemical biology tools, including activity-based probes (ABPs), are crucial for identifying new drug targets and understanding the mechanisms of action of potential antibiotics. frontiersin.org

Materials Science Applications (e.g., supramolecular assemblies, organic electronics)

In materials science, benzamide and its congeners are valued for their ability to form ordered, non-covalent structures known as supramolecular assemblies. These assemblies are held together by interactions like hydrogen bonding and π-π stacking. researchgate.net

Benzene-1,3,5-tricarboxamides (BTAs) are a prominent class of benzamide derivatives used in supramolecular chemistry. acs.orgnih.gov These disc-shaped molecules can stack upon one another to form long, nanometer-wide supramolecular polymers in aqueous solutions. acs.org The properties of these assemblies can be tuned by modifying the peripheral chemical groups. For instance, introducing carboxylic acid groups to the BTA structure can lead to the formation of different morphologies, such as ribbons, membranes, and hollow tubes. acs.org The stability and dynamics of these structures are influenced by factors like temperature and the length of aliphatic spacers within the molecule. acs.org The non-covalent nature of these materials allows for responsiveness to stimuli, a desirable feature for creating "smart" materials for applications like drug delivery. nih.gov

Benzimidazole derivatives, which share structural similarities with benzamides, are also used to create a diverse range of supramolecular materials, from small coordination complexes to nanowires and metal-organic frameworks. researchgate.net The final structure and properties of these materials are determined by the specific chemical modifications and the conditions used for self-assembly. researchgate.net These materials have potential applications in sensing, photoluminescence, and the fabrication of novel nanostructures. researchgate.net While not as extensively documented, the properties of benzamide derivatives also suggest potential for use in organic electronics, where ordered molecular structures are essential. mdpi.com

Catalytic Applications and Ligand Design

Benzamide-derived structures are used to create ligands for a variety of catalytic reactions, including palladium-catalyzed cross-coupling reactions, which are fundamental in synthesizing complex organic molecules for pharmaceuticals and polymers. researchgate.net For example, N-heterocyclic carbenes (NHCs), which can be derived from benzamide-related precursors, are known to be highly effective ligands for palladium complexes used in C-S cross-coupling reactions. researchgate.net

The design of ligands is an active area of research. By preparing various benzamide- and biphenyl-derived ligands, researchers can synthesize metal complexes with different coordination geometries, such as octahedral and tetrahedral, which in turn affects their catalytic performance. researchgate.net The amide group itself can play a cooperative role in catalysis. In what is known as a metal-ligand bifunctional mechanism, the N-H bond of an amido ligand can participate directly in bond-breaking and bond-forming steps of a catalytic cycle, such as the heterolytic cleavage of hydrogen in hydrogenation reactions. drugmoneyart.com This cooperative effect has been observed in highly active and selective ruthenium catalysts for the hydrogenation of ketones and for the dehydrogenative coupling of alcohols and amines to form amides. drugmoneyart.com The development of new ligand libraries, including those based on pyridyl-2-carboxamidines, continues to expand the toolkit for creating novel and more efficient catalysts for challenging chemical transformations. nih.gov

Environmental Fate and Abiotic Degradation of Benzamide Compounds

Pathways of Environmental Transformation (e.g., hydrolysis, photolysis)

The primary abiotic degradation pathways for benzamide (B126) compounds in the environment are hydrolysis and photolysis. These processes involve the breakdown of the molecule through reactions with water and light, respectively.

Hydrolysis:

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For benzamide compounds, the amide bond is the primary site for hydrolysis, leading to the formation of a carboxylic acid and an amine. The rate of hydrolysis is significantly influenced by pH and temperature. Generally, amide hydrolysis can occur under acidic or basic conditions, while being relatively slow at neutral pH.

For N,N-disubstituted benzamides, the rate of hydrolysis can be influenced by the steric hindrance around the carbonyl group. The bulky sec-butyl groups in 3,4-Dichloro-N,N-di-sec-butylbenzamide are likely to sterically hinder the approach of water or hydroxide ions to the carbonyl carbon, potentially slowing down the rate of hydrolysis compared to unsubstituted or less substituted benzamides. Studies on the hydrolysis of N-substituted amides have shown that the reaction rate is sensitive to the size of the substituent on the carbonyl carbon atom. researchgate.net Alkaline hydrolysis of N,N-dimethylbenzamide has been studied, and tertiary amides are generally more resistant to cleavage than primary and secondary amides. arkat-usa.orgacs.org

Photolysis:

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. Aromatic compounds, including benzamides, can absorb ultraviolet (UV) radiation from sunlight, which can lead to the cleavage of chemical bonds. The presence of chlorine atoms on the benzene (B151609) ring can affect the absorption of light and the subsequent photochemical reactions.

Studies on the photolysis of halogenated benzonitriles, which are precursors to some benzamide herbicides, indicate that these compounds can undergo photodegradation in aqueous solutions. For instance, the herbicide dichlobenil (2,6-dichlorobenzonitrile) is relatively stable to photolysis under laboratory conditions. researchgate.net However, the presence of photosensitizers in natural waters can accelerate the photodegradation of chloroaromatic compounds. acs.org The N-alkyl groups in 3,4-Dichloro-N,N-di-sec-butylbenzamide could also be susceptible to photolytic cleavage. rsc.org The quantum yield, a measure of the efficiency of a photochemical process, for related compounds can provide an indication of their susceptibility to photolysis. science.gov

| Degradation Pathway | Description | Influencing Factors | Expected Products for 3,4-Dichloro-N,N-di-sec-butylbenzamide (by analogy) |

|---|---|---|---|

| Hydrolysis | Cleavage of the amide bond by water. | pH, Temperature, Steric Hindrance | 3,4-Dichlorobenzoic acid and Di-sec-butylamine |

| Photolysis | Breakdown by sunlight (UV radiation). | Light Intensity, Wavelength, Presence of Photosensitizers | Dechlorinated products, N-dealkylated products, Ring cleavage products |

Metabolite Identification and Persistence Studies

In the environment, particularly in soil and water, benzamide compounds are subject to microbial degradation, which often leads to the formation of various metabolites. The persistence of the parent compound and its metabolites is a key factor in assessing their long-term environmental impact.

Metabolite Identification:

For dichlorobenzamide herbicides, the primary metabolites are often the corresponding benzoic acids and simpler amides. For example, the herbicide dichlobenil is degraded to 2,6-dichlorobenzamide (B151250) (BAM), which is a major and persistent environmental metabolite. researchgate.netacs.org Further degradation of BAM can lead to the formation of 2,6-dichlorobenzoic acid. acs.org

For 3,4-Dichloro-N,N-di-sec-butylbenzamide, analogous metabolic pathways would likely involve:

Hydrolysis: As discussed above, leading to 3,4-dichlorobenzoic acid and di-sec-butylamine.

N-dealkylation: The removal of one or both sec-butyl groups is a common metabolic pathway for N-alkylated compounds in soil and can be mediated by microorganisms. mdpi.com This would result in N-sec-butyl-3,4-dichlorobenzamide and subsequently 3,4-dichlorobenzamide.

Hydroxylation: The addition of a hydroxyl (-OH) group to the benzene ring is another potential microbial transformation.

The persistence of these potential metabolites would vary. Simple chlorinated benzoic acids can be further degraded, while compounds like BAM have shown significant persistence in soil and groundwater. nih.gov

Persistence Studies:

The persistence of a chemical in the environment is often expressed as its half-life (DT50), the time it takes for 50% of the initial amount to degrade. weedscience.ca The persistence of benzamide herbicides in soil is influenced by soil type, organic matter content, moisture, temperature, and microbial activity. thepharmajournal.comcitrusindustry.net

Dichlorobenzamides, such as the metabolite BAM, are known to be persistent in the environment, with long half-lives in soil and a tendency to leach into groundwater due to their mobility. nih.gov The N-sec-butyl group in the target compound could influence its persistence. Studies on other N-sec-butyl substituted herbicides have been conducted to understand their soil persistence. acs.org The presence of the bulky N,N-di-sec-butyl groups might affect the binding of the molecule to soil particles and its availability for microbial degradation. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for predicting the mobility and persistence of organic compounds in soil. researchgate.net

| Factor | Influence on Persistence | Relevance to 3,4-Dichloro-N,N-di-sec-butylbenzamide |

|---|---|---|

| Soil Type | Higher clay and organic matter content can increase adsorption and persistence. | The bulky N-alkyl groups may influence sorption behavior. |

| Soil Moisture | Adequate moisture generally enhances microbial degradation, reducing persistence. | Degradation is expected to be slower in dry conditions. |

| Temperature | Higher temperatures generally increase the rate of microbial and chemical degradation. thepharmajournal.com | Persistence is expected to be longer in colder climates. |

| Microbial Activity | Active microbial populations are key to the biodegradation of many herbicides. | The structure of the N,N-di-sec-butyl groups may affect its biodegradability. |

Bioaccumulation Potential in Non-Target Environmental Compartments

Bioaccumulation is the process by which chemicals are taken up by an organism from the environment, either directly from the surrounding medium (bioconcentration) or through the consumption of contaminated food. nih.gov The potential for a chemical to bioaccumulate is often related to its lipophilicity, which is estimated by the octanol-water partition coefficient (Kow).

The N,N-di-sec-butyl groups in 3,4-Dichloro-N,N-di-sec-butylbenzamide are expected to increase its lipophilicity (higher log Kow) compared to unsubstituted benzamides. This suggests a potential for bioaccumulation in the fatty tissues of organisms. However, other factors such as the rate of metabolism and elimination by the organism also play a crucial role.

For comparison, the metabolite 2,6-dichlorobenzamide (BAM) has a low bioconcentration factor (BCF), suggesting a low potential for bioaccumulation in aquatic organisms. researchgate.net However, the increased lipophilicity of 3,4-Dichloro-N,N-di-sec-butylbenzamide due to the N-alkyl groups could lead to a higher BCF. The bioconcentration of aromatic compounds in marine species has been shown to be related to their hydrophobicity. oup.com

| Compound | log Kow (estimated) | Bioconcentration Factor (BCF) | Bioaccumulation Potential |

|---|---|---|---|

| 2,6-Dichlorobenzamide (BAM) | 1.54 | Low | Low |

| 3,4-Dichlorobenzamide | 2.8 (calculated) acs.org | Data not available | Moderate potential based on log Kow |

| 3,4-Dichloro-N,N-di-sec-butylbenzamide | Higher than dichlorobenzamide (due to alkyl groups) | Data not available | Potentially higher than dichlorobenzamide, further studies needed |

Advanced Analytical Method Development for Benzamide Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation of 3,4-Dichloro-N,N-di-sec-butylbenzamide from complex mixtures and for its precise quantification. Both gas and liquid chromatography offer viable pathways for analysis, with the choice dependent on the sample matrix and research objectives.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of benzamide (B126) derivatives. For 3,4-Dichloro-N,N-di-sec-butylbenzamide, a reversed-phase HPLC (RP-HPLC) method would be highly effective. A C18 column is a suitable stationary phase, given the nonpolar nature of the di-sec-butyl groups and the dichlorinated phenyl ring. nih.gov An isocratic elution with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, potentially with a small percentage of formic acid to ensure good peak shape, would likely provide efficient separation. nih.gov Detection can be achieved using a UV detector, as the benzene (B151609) ring will exhibit significant absorbance. For a related compound, N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, UV detection was successfully employed at 320 nm. nih.govnih.gov

Gas Chromatography (GC) , particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool, especially for volatile and thermally stable compounds. Given its structure, 3,4-Dichloro-N,N-di-sec-butylbenzamide is expected to be amenable to GC analysis. A capillary GC column with a non-polar or medium-polarity stationary phase would be appropriate. The analysis of other dichlorobenzamides, such as 2,6-dichlorobenzamide (B151250), has been successfully performed using GC-MS, indicating the suitability of this technique for the broader class of dichlorinated benzamides. nih.govcapes.gov.brresearchgate.net

Interactive Table 1: Proposed HPLC and GC Parameters for the Analysis of 3,4-Dichloro-N,N-di-sec-butylbenzamide.

| Parameter | HPLC | GC |

| Column | C18, 4.6 x 150 mm, 5 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid | Helium |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Injection Volume | 10 µL | 1 µL (splitless) |

| Oven Temperature Program | Isothermal at 35°C | 150°C (1 min), ramp to 280°C at 10°C/min, hold for 5 min |

| Detector | UV-Vis Diode Array Detector (DAD) | Mass Spectrometer (MS) |

| Detection Wavelength | 254 nm | N/A |

Spectrometric Methods for Trace Analysis and Purity Assessment

Spectrometric techniques are crucial for the structural confirmation, purity assessment, and trace-level detection of 3,4-Dichloro-N,N-di-sec-butylbenzamide.

Mass Spectrometry (MS) is a primary tool for the identification and quantification of this compound. When coupled with GC or LC, it provides high selectivity and sensitivity. In electron ionization (EI) mode, as is common in GC-MS, the fragmentation pattern of 3,4-Dichloro-N,N-di-sec-butylbenzamide would be expected to yield characteristic ions. The molecular ion peak would be observed, and key fragmentation would likely involve the loss of a sec-butyl group and cleavage of the amide bond, resulting in a benzoyl cation. researchgate.net The isotopic pattern of the two chlorine atoms would also be a key identifier. For trace analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be employed to enhance sensitivity and reduce matrix interference.

Interactive Table 2: Predicted Mass Spectrometry Data for 3,4-Dichloro-N,N-di-sec-butylbenzamide.

| Ion Type | Predicted m/z | Description |

| Molecular Ion [M] | 301/303/305 | Corresponding to the isotopic pattern of two chlorine atoms. |

| Fragment Ion [M-C4H9] | 244/246/248 | Loss of a sec-butyl group. |

| Fragment Ion [C7H3Cl2CO] | 173/175/177 | Dichlorobenzoyl cation resulting from amide bond cleavage. |

| Fragment Ion [C6H3Cl2] | 145/147/149 | Dichlorophenyl cation after loss of CO. |

Nuclear Magnetic Resonance (NMR) Spectroscopy is an essential technique for the definitive structural elucidation and purity assessment of synthesized 3,4-Dichloro-N,N-di-sec-butylbenzamide. 1H NMR would show characteristic signals for the aromatic protons and the aliphatic protons of the two sec-butyl groups. The integration of these signals would confirm the ratio of these protons. 13C NMR would provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the amide and the chlorinated carbons of the benzene ring.

Sample Preparation Strategies for Complex Research Matrices

The effective analysis of 3,4-Dichloro-N,N-di-sec-butylbenzamide in complex matrices, such as soil, water, or biological tissues, necessitates robust sample preparation to remove interfering substances and concentrate the analyte.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of benzamides from aqueous samples. nih.govcapes.gov.brzhangqiaokeyan.com For 3,4-Dichloro-N,N-di-sec-butylbenzamide, a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) would be suitable due to the compound's nonpolar nature. The sample would be loaded onto the conditioned cartridge, interfering polar compounds would be washed away with a weak solvent like water or a low-percentage organic solvent mixture, and the target analyte would then be eluted with a stronger organic solvent such as acetonitrile or methanol. This technique has been successfully applied to the extraction of other dichlorobenzamides from groundwater. nih.govcapes.gov.brresearchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is another effective sample preparation method, particularly for solid and semi-solid matrices like soil or food products. researchgate.net The method involves an initial extraction with an organic solvent (typically acetonitrile) in the presence of salts (like magnesium sulfate (B86663) and sodium chloride) to induce phase separation. This is followed by a dispersive SPE (dSPE) cleanup step where an aliquot of the extract is mixed with a sorbent (such as primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences) to further clean the sample before analysis by GC-MS or LC-MS. researchgate.net

Matrix Solid-Phase Dispersion (MSPD) is a viable option for solid or semi-solid samples. This technique involves blending the sample directly with a solid support (like diatomaceous earth), which is then packed into a column. The analytes can be selectively eluted, providing a clean extract. nih.gov

Emerging Research Directions and Future Challenges for 3,4 Dichloro N,n Di Sec Butylbenzamide Studies

Integration of Artificial Intelligence and Machine Learning in Benzamide (B126) Discovery

The discovery and optimization of novel bioactive molecules are being revolutionized by artificial intelligence (AI) and machine learning (ML). oxfordglobal.combenevolent.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly shortening the design-make-test-analyze (DMTA) cycle in drug discovery. oxfordglobal.com For benzamide derivatives like 3,4-Dichloro-N,N-di-sec-butylbenzamide, AI and ML offer powerful new avenues for exploration.

Generative AI models, for instance, can be trained on large chemical libraries to design entirely new molecules with desired properties. nih.govyoutube.com After a pre-training phase on general drug-like molecules, these models can be fine-tuned on specific datasets, such as known benzamide-based enzyme inhibitors, to generate novel candidates within that chemical space. youtube.com This approach could rapidly produce virtual libraries of analogs of 3,4-Dichloro-N,N-di-sec-butylbenzamide, exploring variations in the dichlorination pattern or the N-alkyl substituents to optimize for a specific biological target. Researchers have successfully used this strategy to discover novel liver X receptor (LXR) agonists, demonstrating the power of combining generative AI with automated synthesis. nih.gov

Furthermore, ML models are adept at predicting the outcomes of chemical reactions and the biological activities of compounds. acs.org Massively multitask machine-learning models can be trained on thousands of assays simultaneously, dramatically improving the accuracy of predictions for new molecules. oxfordglobal.com For a scaffold like 3,4-Dichloro-N,N-di-sec-butylbenzamide, an ML model could predict its binding affinity to various targets, its metabolic stability, and its potential for off-target effects. This predictive power allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. For example, ML has been used to predict reaction yields for the synthesis of carboxylated 1,3-azoles, demonstrating its utility in optimizing synthetic processes. acs.org

This table illustrates how a hypothetical machine learning model might score analogs of 3,4-Dichloro-N,N-di-sec-butylbenzamide for development as a PARP-1 inhibitor, a known target for some benzamide derivatives. nih.gov

| Compound | Structural Modification | Predicted PARP-1 Affinity (IC₅₀, nM) | Predicted Aqueous Solubility (mg/L) | Synthetic Feasibility Score (1-10) | Overall Priority Score |

| Lead Compound | 3,4-Dichloro-N,N-di-sec-butylbenzamide | 50 | 5 | 7 | 6.5 |

| Analog A | 3,4-Dichloro-N-sec-butyl-N-iso-butylbenzamide | 45 | 7 | 8 | 7.8 |

| Analog B | 3,5-Dichloro-N,N-di-sec-butylbenzamide | 120 | 4 | 6 | 5.0 |

| Analog C | 3-Chloro-4-fluoro-N,N-di-sec-butylbenzamide | 35 | 10 | 7 | 8.5 |

| Analog D | 3,4-Dichloro-N,N-di-iso-propylbenzamide | 75 | 15 | 9 | 7.2 |

This data is illustrative and does not represent actual experimental results.

Exploration of Novel Reaction Spaces for Unprecedented Architectures

While traditional methods for synthesizing benzamides, such as the reaction of an amine with an acyl chloride, are well-established, the future of benzamide chemistry lies in exploring novel reaction spaces. Modern synthetic methods aim to provide greater efficiency, milder reaction conditions, improved functional group tolerance, and access to previously unobtainable molecular architectures. researchgate.netacs.org

Recent advancements include innovative catalytic systems for amide bond formation. researchgate.net For instance, methods that allow for the direct preparation of amides from carboxylic acids and amines without the need for pre-activation of the carboxylic acid are highly sought after for their sustainability. researchgate.net Other novel approaches include palladium-catalyzed hydroarylation reactions, which provide a direct route to complex N-allylbenzamide derivatives from N-propargyl benzamides. acs.org Applying such a strategy to a precursor of 3,4-Dichloro-N,N-di-sec-butylbenzamide could introduce new functionalities and chiral centers, expanding its structural diversity.

The exploration of unprecedented dearomatization reactions also presents an exciting frontier. Researchers have found that certain 2-arylphenyl benzyl (B1604629) ethers can undergo dearomatization to create complex benzochromene scaffolds, a transformation controlled by reaction time and temperature. acs.org Adapting such methodologies to the dichlorinated phenyl ring of 3,4-Dichloro-N,N-di-sec-butylbenzamide could lead to novel, three-dimensional structures with unique biological properties. Similarly, new methods for the deaminative cyanation of anilines, which proceed through fleeting diazonium salt intermediates under mild conditions, offer alternative pathways to functionalized benzonitrile (B105546) precursors. acs.org

Table 2: Comparison of Traditional vs. Novel Synthetic Routes for Benzamides

This table compares a traditional synthesis pathway with a hypothetical modern, catalytic approach for a compound like 3,4-Dichloro-N,N-di-sec-butylbenzamide.

| Feature | Traditional Route (Acyl Chloride) | Novel Route (Direct Catalytic Amidation) |

| Starting Materials | 3,4-Dichlorobenzoyl chloride, Di-sec-butylamine | 3,4-Dichlorobenzoic acid, Di-sec-butylamine |

| Key Reagents | Stoichiometric base (e.g., Triethylamine) | Substoichiometric catalyst (e.g., Organocatalyst), Activating agent |

| Reaction Conditions | Often requires anhydrous conditions, may be exothermic | Milder temperatures, potentially open-air conditions researchgate.net |

| Byproducts | Triethylammonium chloride (salt waste) | Water, minimal catalyst-related waste |

| Atom Economy | Lower | Higher |

| Key Advantage | Well-established, reliable | More sustainable, fewer steps, potentially higher purity researchgate.net |

Addressing Complex Biological Target Modulation with Advanced Benzamide Scaffolds

The true value of a chemical scaffold like 3,4-Dichloro-N,N-di-sec-butylbenzamide lies in its potential to be adapted for the modulation of complex biological targets. The benzamide core is a privileged structure in medicinal chemistry, appearing in drugs targeting everything from cancer to bacterial infections. mdpi.comnih.govnih.gov Advanced benzamide scaffolds are moving beyond simple enzyme active sites to address more challenging targets such as protein-protein interactions (PPIs) and allosteric sites.

The specific features of 3,4-Dichloro-N,N-di-sec-butylbenzamide—a dichlorinated phenyl ring and bulky, lipophilic N-substituents—are key levers for optimizing interactions with such targets. For example, the PD-1/PD-L1 immune checkpoint is a critical PPI in cancer therapy. Small-molecule inhibitors have been designed to disrupt this interaction, and several feature a benzamide core. nih.gov In one study, a benzamide derivative, D2, showed potent inhibition of the PD-1/PD-L1 interaction with an IC₅₀ of 16.17 nM. nih.gov The structure-activity relationship revealed that halogen substitutions on the benzene (B151609) ring were critical for potency. nih.gov This suggests that the 3,4-dichloro pattern could be a favorable feature for this target.

Other complex targets where advanced benzamide scaffolds have shown promise include:

FtsZ: An essential bacterial cell division protein, FtsZ is a promising target for new antibiotics. Certain benzamide derivatives have been shown to inhibit FtsZ polymerization, highlighting a path toward new antimicrobial agents. nih.gov

PARP-1: This enzyme is crucial for DNA damage repair, and its inhibition is a validated strategy in cancer therapy. nih.gov Novel benzamide derivatives have been developed as highly potent PARP-1 inhibitors, with compound 13f showing an IC₅₀ of 0.25 nM and inducing apoptosis in cancer cells. nih.gov

Smoothened (Smo) Receptor: The Hedgehog (Hh) signaling pathway is implicated in some cancers, and the Smoothened receptor is a key component. Several series of benzamide derivatives have been synthesized and evaluated as Smo antagonists, demonstrating their potential to interfere with this pathway. mdpi.comnih.govnih.gov

The challenge for a molecule like 3,4-Dichloro-N,N-di-sec-butylbenzamide is to fine-tune its structure to achieve high affinity and selectivity for a chosen complex target. The bulky di-sec-butyl groups could provide the necessary steric hindrance to disrupt a flat protein-protein interface or fit into a hydrophobic allosteric pocket, while the dichlorophenyl group establishes key electronic and hydrophobic interactions. Future research will involve using detailed structural biology and computational docking to guide the rational design of advanced benzamide scaffolds for these challenging but high-impact biological targets.

Q & A

Q. What safety protocols should be prioritized when synthesizing 3,4-Dichloro-N,N-di-sec-butylbenzamide?

Answer:

- Conduct a thorough hazard analysis for reagents and intermediates, including mutagenicity assessments (e.g., Ames testing for analogs like anomeric amides) .

- Use personal protective equipment (PPE), including gloves, lab coats, and ventilation systems, especially when handling intermediates prone to decomposition .

- Avoid long-term storage of heat-sensitive intermediates; proceed immediately to subsequent reaction steps to maintain purity .

Q. How can researchers optimize the synthesis of 3,4-Dichloro-N,N-di-sec-butylbenzamide?

Answer:

- Use inert conditions (e.g., Schlenk flasks under nitrogen/argon) to prevent oxidation or moisture sensitivity during reactions .

- Purify crude products via flash column chromatography with silica gel and optimized solvent ratios (e.g., hexane/EtOAc = 4:1) to achieve high yields (>95%) .

- Control reaction parameters (temperature, solvent polarity) to minimize side reactions. For example, use dichloromethane for acyl chloride coupling reactions .

Advanced Research Questions

Q. How does the structural configuration of 3,4-Dichloro-N,N-di-sec-butylbenzamide influence its pharmacological activity in analogs like U-47700?

Answer:

- The vicinal diamine and benzamide moieties in analogs (e.g., U-47700) confer selectivity for μ-opioid receptors over κ-opioid receptors, enhancing analgesic properties .

- Stereochemical differences (cis/trans isomers) in cyclohexyl substituents significantly affect receptor binding and potency. Computational docking studies can predict these interactions .

- Comparative NMR and X-ray crystallography data for structural analogs highlight the role of chlorine substituents in stabilizing ligand-receptor complexes .

Q. What advanced analytical techniques are critical for characterizing 3,4-Dichloro-N,N-di-sec-butylbenzamide and resolving data discrepancies?

Answer:

- NMR Spectroscopy : Use - and -NMR (e.g., CDCl, 400 MHz) to confirm regiochemistry and purity, as demonstrated for related dichlorobenzamides .

- High-Performance Liquid Chromatography (HPLC) : Monitor reaction progress and quantify impurities, especially for heat-sensitive intermediates .

- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns to distinguish structural isomers .

Q. How can researchers address contradictions in reactivity or biological activity data for this compound?

Answer:

- Cross-validate experimental results using orthogonal methods (e.g., NMR vs. X-ray crystallography) to confirm structural assignments .

- Replicate studies under controlled conditions (e.g., inert atmosphere, standardized reagent purity) to isolate variables affecting reactivity .

- Perform computational modeling (e.g., DFT calculations or molecular dynamics) to predict steric/electronic effects of substituents on reaction pathways .

Q. What strategies are recommended for studying the metabolic stability of 3,4-Dichloro-N,N-di-sec-butylbenzamide?

Answer:

- Use in vitro microsomal assays (e.g., liver microsomes from model species) to identify metabolic hotspots, such as oxidation of the sec-butyl groups .

- Employ isotope labeling (e.g., ) to track metabolite formation via LC-MS/MS .

- Compare degradation profiles with structural analogs (e.g., AH-7921) to assess the impact of chloro substituents on metabolic pathways .

Q. How can the crystallization conditions for X-ray analysis of this compound be optimized?

Answer:

- Screen solvents with varying polarities (e.g., EtOAc, hexane, DCM) to identify optimal crystal growth conditions. Slow evaporation methods are often effective .

- Use SHELX programs (e.g., SHELXL for refinement) to resolve twinning or disorder in crystals, leveraging high-resolution data (>1.0 Å) .

- Compare unit cell parameters with analogous benzamides to identify trends in packing efficiency influenced by substituent bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.